molecular formula C18H32Cl2N2O B12742402 N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride CAS No. 126002-34-4

N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride

Cat. No.: B12742402
CAS No.: 126002-34-4
M. Wt: 363.4 g/mol
InChI Key: YMHVBOJZCKPQBS-UHFFFAOYSA-N
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Description

N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride is a complex organic compound that features a benzene ring, an ethanamine group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the benzeneethanamine core, followed by the introduction of the piperidine group through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety plays a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzeneethanamine, N,alpha-dimethyl-: Shares a similar core structure but lacks the piperidine group.

    Methamphetamine: Contains a similar benzeneethanamine core but differs in its functional groups and overall structure.

Uniqueness

N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride is unique due to the presence of both the piperidine and benzeneethanamine moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

CAS No.

126002-34-4

Molecular Formula

C18H32Cl2N2O

Molecular Weight

363.4 g/mol

IUPAC Name

N-methyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride

InChI

InChI=1S/C18H30N2O.2ClH/c1-16(19-2)15-17-7-9-18(10-8-17)21-14-6-13-20-11-4-3-5-12-20;;/h7-10,16,19H,3-6,11-15H2,1-2H3;2*1H

InChI Key

YMHVBOJZCKPQBS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OCCCN2CCCCC2)NC.Cl.Cl

Origin of Product

United States

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